molecular formula C12H16F3NO B15314124 1-[9-(Trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]prop-2-en-1-one

1-[9-(Trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]prop-2-en-1-one

Cat. No.: B15314124
M. Wt: 247.26 g/mol
InChI Key: FLFNMNQPAYQWQQ-UHFFFAOYSA-N
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Description

1-[9-(Trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]prop-2-en-1-one is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a unique spirocyclic structure, which is known to impart significant biological activity. The presence of a trifluoromethyl group further enhances its pharmacokinetic properties, making it a promising candidate for drug development.

Preparation Methods

The synthesis of 1-[9-(Trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]prop-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is synthesized through a cyclization reaction involving a suitable precursor, such as a ketone or aldehyde, with an amine.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.

    Formation of the Prop-2-en-1-one Moiety:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-[9-(Trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the spirocyclic core, leading to the formation of various derivatives.

    Condensation: The prop-2-en-1-one moiety can undergo condensation reactions with amines or hydrazines to form imines or hydrazones.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium or platinum, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

1-[9-(Trifluoromethyl)-6-azaspiro[3

Mechanism of Action

The mechanism of action of 1-[9-(Trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound is known to bind covalently to certain proteins, such as the KRAS G12C mutant, inhibiting its activity . This binding occurs through the formation of a covalent bond with a cysteine residue in the protein’s active site, leading to the disruption of its function and subsequent inhibition of cellular proliferation and differentiation.

Comparison with Similar Compounds

1-[9-(Trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]prop-2-en-1-one can be compared with other spirocyclic compounds and trifluoromethylated molecules:

    Spirocyclic Compounds: Similar compounds include spirooxindoles and spirotetrahydroquinolines, which also exhibit significant biological activity due to their unique structures.

    Trifluoromethylated Compounds: Compounds like trifluoromethyl ketones and trifluoromethyl amines share the trifluoromethyl group, which enhances their pharmacokinetic properties.

The uniqueness of this compound lies in its combination of a spirocyclic core and a trifluoromethyl group, which imparts both structural stability and enhanced biological activity.

Properties

Molecular Formula

C12H16F3NO

Molecular Weight

247.26 g/mol

IUPAC Name

1-[9-(trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]prop-2-en-1-one

InChI

InChI=1S/C12H16F3NO/c1-2-10(17)16-7-4-9(12(13,14)15)11(8-16)5-3-6-11/h2,9H,1,3-8H2

InChI Key

FLFNMNQPAYQWQQ-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CCC(C2(C1)CCC2)C(F)(F)F

Origin of Product

United States

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